![molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
3-(9H-pyrido[3,4-b]indol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.
Reducing Agents: Common reducing agents like sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate GABA receptors, which play a crucial role in regulating neuronal excitability. Additionally, it can interfere with DNA replication and cell cycle progression, leading to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Carboline-1-propanoic acid: Another β-carboline derivative with similar biological activities.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone:
Uniqueness
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H |
InChI Key |
FECICFUYGJYTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


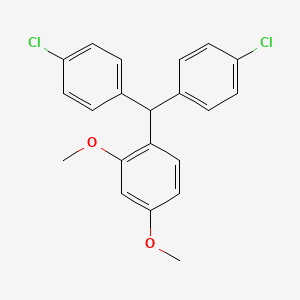
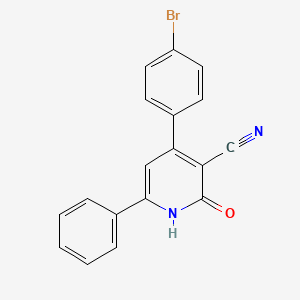
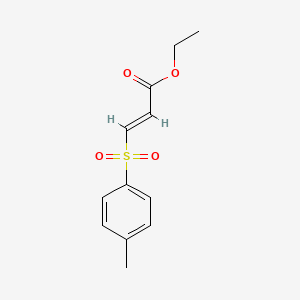
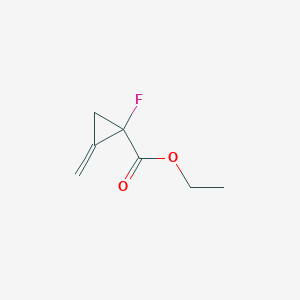
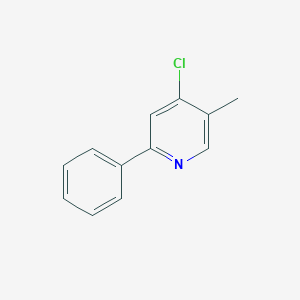
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
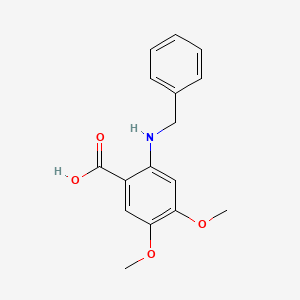
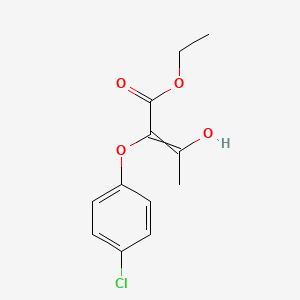
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)
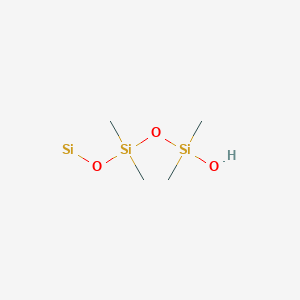
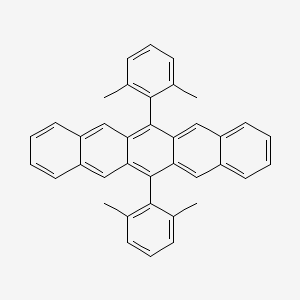
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
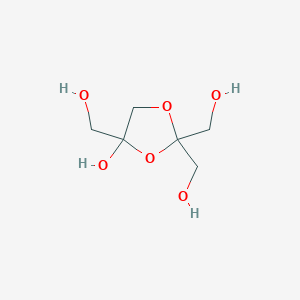
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
